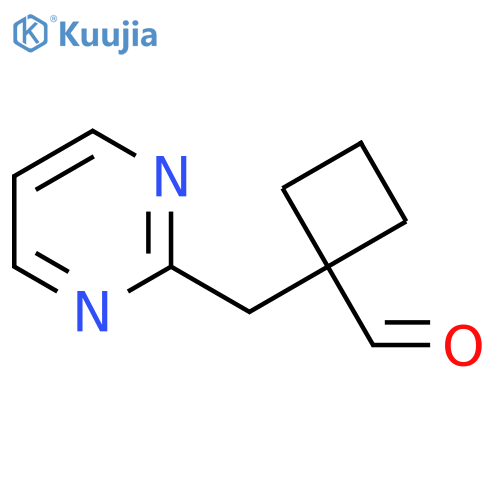Cas no 1935235-37-2 (1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde)

1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-1621608
- 1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde
- 1935235-37-2
- 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde
- Cyclobutanecarboxaldehyde, 1-(2-pyrimidinylmethyl)-
- 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde
-
- インチ: 1S/C10H12N2O/c13-8-10(3-1-4-10)7-9-11-5-2-6-12-9/h2,5-6,8H,1,3-4,7H2
- InChIKey: IEFPOWOCKDCMJL-UHFFFAOYSA-N
- ほほえんだ: O=CC1(CC2N=CC=CN=2)CCC1
計算された属性
- せいみつぶんしりょう: 176.094963011g/mol
- どういたいしつりょう: 176.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 42.8Ų
じっけんとくせい
- 密度みつど: 1.252±0.06 g/cm3(Predicted)
- ふってん: 275.8±13.0 °C(Predicted)
- 酸性度係数(pKa): 1.87±0.13(Predicted)
1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621608-10.0g |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1621608-0.1g |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 0.1g |
$1244.0 | 2023-06-04 | ||
| Enamine | EN300-1621608-0.5g |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 0.5g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1621608-50mg |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 50mg |
$1129.0 | 2023-09-22 | ||
| Enamine | EN300-1621608-10000mg |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 10000mg |
$5774.0 | 2023-09-22 | ||
| Enamine | EN300-1621608-1.0g |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-1621608-500mg |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 500mg |
$1289.0 | 2023-09-22 | ||
| Enamine | EN300-1621608-250mg |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 250mg |
$1235.0 | 2023-09-22 | ||
| Enamine | EN300-1621608-2500mg |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 2500mg |
$2631.0 | 2023-09-22 | ||
| Enamine | EN300-1621608-100mg |
1-[(pyrimidin-2-yl)methyl]cyclobutane-1-carbaldehyde |
1935235-37-2 | 100mg |
$1183.0 | 2023-09-22 |
1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehydeに関する追加情報
Introduction to 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde (CAS No. 1935235-37-2)
1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde, identified by its CAS number 1935235-37-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic aldehydes, characterized by its cyclobutane ring fused with a pyrimidine moiety. The presence of a formyl group at the terminal position of the cyclobutane ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structure of 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde features a rigid bicyclic framework, which is often exploited to achieve specific spatial orientations in molecular design. This structural motif is particularly useful in the development of small-molecule inhibitors targeting biological macromolecules. The pyrimidine ring, a common pharmacophore in many drugs, contributes to interactions with biological targets such as enzymes and receptors, while the cyclobutane ring provides stability and rigidity to the molecular scaffold.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde has emerged as a key intermediate in the synthesis of several promising drug candidates. Its unique structural features make it an attractive building block for designing molecules that can modulate biological pathways associated with various diseases.
One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. The pyrimidine moiety is known to interact with nucleic acid bases, making it a suitable candidate for inhibiting viral replication and tumor growth. Furthermore, the aldehyde group can undergo various chemical transformations, such as condensation reactions with amino compounds to form Schiff bases or oxidation to yield carboxylic acids, expanding its utility in medicinal chemistry.
Recent studies have highlighted the role of 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde in the synthesis of kinase inhibitors, which are critical in targeted cancer therapy. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with cancer progression. By designing molecules that specifically inhibit aberrant kinase activity, researchers aim to develop treatments that selectively target cancer cells while minimizing toxicity to healthy tissues.
The compound's ability to serve as a precursor for more complex molecules has also been explored in the context of neurodegenerative diseases. Researchers are investigating how derivatives of 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde can interact with neurotransmitter receptors and modulate neural activity. This line of inquiry is particularly relevant given the increasing prevalence of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic applications, 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde has shown promise in chemical biology research. Its well-defined structure allows researchers to use it as a probe to study enzyme mechanisms and protein-ligand interactions. Such studies are essential for understanding fundamental biological processes and identifying new drug targets.
The synthesis of 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include functionalization of the cyclobutane ring followed by introduction of the pyrimidine moiety and finally installation of the aldehyde group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.
The growing interest in 1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde underscores its significance as a versatile intermediate in pharmaceutical chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics. The combination of its structural features and reactivity makes it an invaluable tool for chemists and biologists working on innovative drug discovery programs.
1935235-37-2 (1-(pyrimidin-2-yl)methylcyclobutane-1-carbaldehyde) 関連製品
- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)
- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)
- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)
- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)
- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 897614-71-0(3,4-difluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)
- 2694734-57-9(Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride)
- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)
- 52660-66-9(4-(2-Aminoethoxy)benzoic acid)




